OCSBF-1 protein - 135688-09-4

OCSBF-1 protein

Catalog Number: EVT-1521527
CAS Number: 135688-09-4
Molecular Formula: C23H26NO2P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The OCSBF-1 protein was isolated from maize, a staple crop known for its genetic diversity and adaptability. The initial characterization of this protein was achieved through the isolation of complementary DNA (cDNA) that encodes the OCSBF-1 protein, highlighting its significance in plant molecular biology and genetics .

Classification

OCSBF-1 is classified as a transcription factor, specifically within the group of proteins that bind to enhancer elements in plant genomes. These transcription factors are essential for the modulation of gene expression in response to various internal and external stimuli.

Synthesis Analysis

Methods

The synthesis of OCSBF-1 involves several key steps:

  1. Isolation of cDNA: The cDNA encoding OCSBF-1 was isolated from maize tissues using reverse transcription polymerase chain reaction (RT-PCR). This technique allows for the amplification of specific DNA sequences from RNA templates.
  2. Cloning: The isolated cDNA was then cloned into expression vectors to facilitate further studies on protein expression and function.
  3. Expression Systems: Various expression systems, including bacterial and plant systems, can be employed for producing the OCSBF-1 protein. Each system has its advantages regarding yield and post-translational modifications.

Technical Details

The use of RT-PCR for cDNA synthesis ensures high specificity and sensitivity in detecting the OCSBF-1 transcript. Subsequent cloning into vectors allows for controlled expression in host cells, enabling researchers to study the protein's functional properties.

Molecular Structure Analysis

Structure

  • Basic region: Responsible for binding to DNA.
  • Helix-loop-helix motifs: Common in many transcription factors, aiding in dimerization and interaction with other proteins.

Data

Chemical Reactions Analysis

Reactions

OCSBF-1 participates in several biochemical reactions primarily related to gene regulation:

  • DNA Binding: The primary reaction involves the binding of OCSBF-1 to ocs-elements within promoter regions of target genes.
  • Transcription Activation: Upon binding, OCSBF-1 can recruit other transcriptional co-factors and RNA polymerase II, facilitating the transcription of downstream genes.

Technical Details

The specificity of OCSBF-1 for its target DNA sequences can be studied using electrophoretic mobility shift assays (EMSAs), which allow researchers to observe the binding interactions between proteins and DNA fragments.

Mechanism of Action

Process

The mechanism by which OCSBF-1 exerts its effects on gene expression involves several steps:

  1. Binding: OCSBF-1 binds to specific DNA sequences located in the promoter regions of target genes.
  2. Recruitment: It recruits additional transcription factors and coactivators necessary for initiating transcription.
  3. Transcription Initiation: The assembly of the transcription machinery leads to the initiation of RNA synthesis from the DNA template.

Data

Studies have shown that the activity of OCSBF-1 can be influenced by various environmental factors, such as stress conditions, which may alter its binding affinity and regulatory capacity .

Physical and Chemical Properties Analysis

Physical Properties

OCSBF-1 is typically characterized by its solubility in aqueous solutions, which is crucial for its biological function within cells. The protein's stability may vary depending on environmental conditions such as pH and temperature.

Chemical Properties

OCSBF-1 possesses functional groups that facilitate interactions with nucleic acids and other proteins. Its chemical properties include:

  • Hydrophilicity: Important for solubility in cellular environments.
  • Binding Affinity: Specific interactions with ocs-elements dictate its regulatory role.

Relevant analyses often involve assessing thermal stability and denaturation profiles using techniques like differential scanning calorimetry or circular dichroism spectroscopy.

Applications

Scientific Uses

OCSBF-1 has significant implications in various fields:

  • Plant Biotechnology: Understanding its role can aid in developing genetically modified crops with enhanced stress tolerance.
  • Gene Regulation Studies: Insights into how OCSBF-1 functions can inform broader research on transcriptional regulation mechanisms across different organisms.
  • Functional Genomics: As a model system for studying gene expression dynamics in plants, it provides valuable information applicable to agricultural practices and plant breeding strategies.
Introduction to OCSBF-1 Protein

Discovery and Initial Characterization of OCSBF-1 in Maize

OCSBF-1 was first identified in 1990 through its specific binding affinity to the ocs-element, a 20-bp palindromic DNA sequence with dyad symmetry. This element functions as an enhancer in promoters of genes introduced into plants via Agrobacterium transformation or viral infection [1] [5]. Key characteristics established during its isolation include:

  • Molecular Weight: The protein has a mass of 21 kDa, encoded by a single-copy, intron-less gene in the maize genome [1].
  • Spatial Expression Gradient: Developing maize leaves exhibit a steep gradient of OCSBF-1 mRNA, with basal regions (containing dividing/differentiating cells) showing 40–50-fold higher transcript levels than apical regions (with fully differentiated cells) [1] [5]. Roots and shoots in young seedlings express OCSBF-1 at levels comparable to leaf bases, implicating it in early developmental processes.
  • DNA-Binding Specificity: In vitro assays demonstrated that OCSBF-1 binds not only to each half-site of the ocs-element but also to animal AP-1 and CREB sites, suggesting cross-kingdom functional parallels [5].

Table 1: Tissue-Specific Expression Profile of OCSBF-1 in Maize

TissueRelative mRNA LevelCellular Context
Leaf base (basal region)40–50× higherDividing/differentiating cells
Leaf apex (apical region)Baseline (1×)Fully differentiated cells
RootsHigh (~leaf base)Meristematic zones
Young shootsHigh (~leaf base)Developing tissues

Structural Classification as a Basic Region-Leucine Zipper (bZIP) Transcription Factor

OCSBF-1 is structurally defined by its conserved bZIP domain, which comprises two functionally integrated motifs:

  • Basic Region: An ~18-amino-acid segment containing a nuclear localization signal (NLS) and the invariant DNA-binding motif N-x7-R/K-x9. This region directly contacts the major groove of DNA at ACGT-core motifs like the G-box (CACGTG) [3] [9].
  • Leucine Zipper: A heptad repeat of leucines (L-x6-L-x6-L) forming a parallel coiled-coil structure that facilitates dimerization. OCSBF-1’s zipper contains eight hydrophobic repeats—more than many eukaryotic bZIPs—enabling selective heterodimerization [1] [7].

Functional validation confirmed that a truncated OCSBF-1 protein (residues 1–76), retaining only the bZIP domain, still binds ocs-elements in vitro [1] [5]. This underscores the sufficiency of the bZIP domain for DNA recognition. Phylogenetically, OCSBF-1 clusters within Group S of the bZIP family, characterized by extended leucine zippers and conserved upstream open reading frames (uORFs) that regulate translation [7].

Table 2: Core Structural Domains of OCSBF-1

DomainAmino Acid FeaturesFunctional RoleConservation
Basic regionN-x7-R/K-x9 motifDNA binding; nuclear localizationUniversal in plant bZIPs
Leucine zipper8 hydrophobic heptad repeatsHomo-/heterodimerizationExpanded in Group S bZIPs
N-terminalEF-hand-like motifs? (inferred)Potential calcium bindingNot fully characterized

Evolutionary Significance of OCSBF-1 in Plant Genomic Regulation

OCSBF-1 exemplifies both conservation and divergence in the evolution of plant bZIP networks:

  • Early Divergence of bZIP Groups: The S and C bZIP subgroups (which include OCSBF-1 and its dimerization partners) evolved from a proto-S/C algal bZIP ancestor. Heterodimerization between S1 and C groups emerged prior to seed plant evolution, enabling nuanced regulation of stress and metabolic genes [7] [9].
  • Conservation Across Grasses: OCSBF-1 orthologs in Coix and sorghum share >75% sequence identity with maize OCSBF-1 and exhibit similar DNA-binding specificities and expression patterns. This conservation underscores their role in regulating storage protein genes (e.g., Opaque2 targets) and responses to genomic invaders [9].
  • Gene Duplication Dynamics: Maize underwent a whole-genome duplication ~11 million years ago, leading to 125 bZIP genes in its genome. While OCSBF-1 itself is a single-copy gene, segmental duplications expanded related Group S bZIPs, allowing functional specialization. For example, OHP1—a paralogous bZIP—co-regulates zein storage proteins by dimerizing with Opaque2 [3] [8].
  • Regulatory Adaptation: OCSBF-1’s ability to bind pathogen-derived ocs-elements suggests evolutionary "hijacking" of existing transcription factors for defense. This adaptability highlights how conserved TFs integrate foreign regulatory modules into plant gene networks [1] [5].

Table 3: Evolutionary Relationships of OCSBF-1 and Key Plant bZIPs

GeneSpeciesSubgroupFunctionDimerization Partners
OCSBF-1Zea maysS1Binds ocs-element; development regulatorC-group bZIPs (e.g., O2)
OHP1Zea maysS1Zein gene activation; stress responseOpaque2
Opaque2 (O2)Zea maysCStorage protein synthesis; metabolic controlS1-group bZIPs (e.g., OHP1)
OsBZIP1Oryza sativaS1Sugar signaling; stress toleranceRISBZ1 (C-group)

Properties

CAS Number

135688-09-4

Product Name

OCSBF-1 protein

Molecular Formula

C23H26NO2P

Synonyms

OCSBF-1 protein

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